5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine
Description
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound featuring a fused pyrrole-pyridazine core with an iodine substituent at position 5 and an isopropyl group at position 5. The iodine atom likely enhances electrophilic reactivity and serves as a handle for further functionalization, while the isopropyl group may influence steric bulk and lipophilicity, impacting pharmacokinetic properties.
Properties
Molecular Formula |
C9H10IN3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
5-iodo-7-propan-2-ylpyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C9H10IN3/c1-6(2)13-5-8(10)7-3-4-11-12-9(7)13/h3-6H,1-2H3 |
InChI Key |
MPHAYTVTXFLWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1N=NC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine typically involves the iodination of a pyrrolo[2,3-c]pyridazine precursor. One common method includes dissolving the precursor in a solvent like dimethylformamide (DMF) and adding an iodinating agent such as N-iodosuccinimide (NIS) at low temperatures. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is isolated by filtration, washed with water, and dried under vacuum .
Industrial Production Methods: While specific industrial production methods for 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-c]pyridazine ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound’s derivatives may be used in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. The iodine atom and the isopropyl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit or activate these targets by forming stable complexes, thereby modulating biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine, highlighting substituent variations and their implications:
Key Observations:
- Core Structure Differences: Pyrrolo[2,3-c]pyridazine (target compound) vs.
- Substituent Effects: Position 5: Iodo substituents (e.g., 862729-13-3) improve halogen bonding in protein-ligand interactions compared to chloro or amino groups . Position 7: Isopropyl and cyclopropylmethyl groups (vs.
Biological Activity
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine typically involves multi-step organic reactions. The specific synthetic routes can vary, but they often include cyclization reactions that yield the pyrrolo-pyridazine framework. The presence of the iodine and isopropyl groups significantly influences the compound's biological properties.
Biological Activity
The biological activities of 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine have been investigated in various studies, focusing on its anticancer properties and potential as an enzyme inhibitor.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
- IC50 Values : In vitro assays have shown that 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine exhibits significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across various cell lines, indicating moderate to strong antiproliferative activity.
The mechanism through which 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine exerts its cytotoxic effects is believed to involve:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce G1 phase arrest in treated cells.
- Induction of Apoptosis : Studies indicate that it activates caspases and promotes apoptotic pathways.
- Targeting Specific Kinases : Molecular docking studies suggest that the compound may interact with cyclin-dependent kinases (CDKs), critical regulators of cell cycle progression.
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine led to a significant decrease in cell viability after 48 hours, correlating with increased apoptosis markers such as cleaved PARP and active caspase-3 .
- Comparative Analysis with Other Compounds : In comparative studies with known anticancer agents like doxorubicin and cisplatin, 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine showed comparable or enhanced cytotoxicity against certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
